[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate
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Overview
Description
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a methylene group, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate-containing compounds.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The pathways involved include nucleophilic substitution, addition, and elimination reactions, which are facilitated by the presence of the dimethoxyphosphoryl group.
Comparison with Similar Compounds
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate can be compared with other similar compounds, such as:
Dimethyl phosphite: A simpler phosphonate ester that lacks the prop-2-enoate moiety.
Allyl phosphonate: Contains an allyl group but differs in the ester functionality.
Methoxyphosphoryl derivatives: Compounds with similar phosphoryl groups but different alkyl or aryl substituents.
Properties
CAS No. |
917867-37-9 |
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Molecular Formula |
C6H11O6P |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
dimethoxyphosphoryloxymethyl prop-2-enoate |
InChI |
InChI=1S/C6H11O6P/c1-4-6(7)11-5-12-13(8,9-2)10-3/h4H,1,5H2,2-3H3 |
InChI Key |
JIEGYFILQLGJIX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCOC(=O)C=C |
Origin of Product |
United States |
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